molecular formula C11H6ClF3N2O B071125 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride CAS No. 175137-14-1

1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride

Cat. No.: B071125
CAS No.: 175137-14-1
M. Wt: 274.62 g/mol
InChI Key: FSZPLNSWCMTQRJ-UHFFFAOYSA-N
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Description

1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride is a chemical compound with the molecular formula C11H6ClF3N2O and a molecular weight of 274.63 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a phenyl group and a trifluoromethyl group, along with a carbonyl chloride functional group. It is used primarily in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Preparation Methods

The synthesis of 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride typically involves the reaction of 1-Phenyl-5-(trifluoromethyl)pyrazole with thionyl chloride (SOCl2) under reflux conditions . This reaction converts the carboxylic acid group into a carbonyl chloride group. The general reaction scheme is as follows:

1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid+SOCl21-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride+SO2+HCl\text{1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid+SOCl2​→1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride+SO2​+HCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives under appropriate conditions.

Common reagents used in these reactions include amines, alcohols, and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its high reactivity due to the carbonyl chloride group, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O/c12-10(18)8-6-16-17(9(8)11(13,14)15)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZPLNSWCMTQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380083
Record name 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride
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Molecular Weight

274.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-14-1
Record name 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride
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Record name 175137-14-1
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